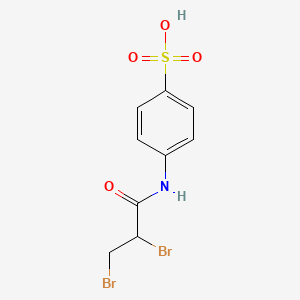
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group and a dibromopropanamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid typically involves the following steps:
Sulfonation: The addition of a sulfonic acid group to the benzene ring.
A common synthetic route involves the bromination of propanamide using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by the sulfonation of the benzene ring using sulfur trioxide or fuming sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The dibromopropanamido group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
Nitration: Produces nitro derivatives of the compound.
Halogenation: Produces halogenated derivatives.
科学研究应用
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups:
Sulfonic Acid Group: Can participate in hydrogen bonding and ionic interactions.
Dibromopropanamido Group: Can undergo nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
4-Aminobenzenesulfonic Acid: Similar in having a sulfonic acid group but differs in the amine group instead of the dibromopropanamido group.
4-Bromobenzenesulfonic Acid: Similar in having a bromine atom and a sulfonic acid group but lacks the propanamido group.
属性
CAS 编号 |
114728-98-2 |
|---|---|
分子式 |
C9H9Br2NO4S |
分子量 |
387.05 g/mol |
IUPAC 名称 |
4-(2,3-dibromopropanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C9H9Br2NO4S/c10-5-8(11)9(13)12-6-1-3-7(4-2-6)17(14,15)16/h1-4,8H,5H2,(H,12,13)(H,14,15,16) |
InChI 键 |
VVXGCARXROXKBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C(CBr)Br)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
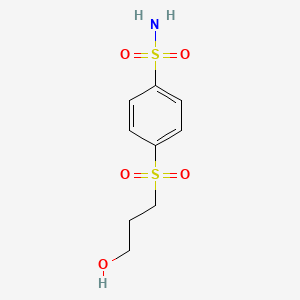
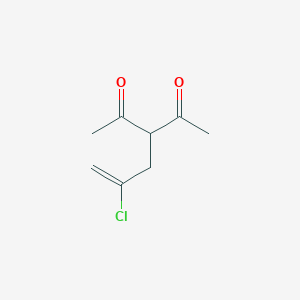
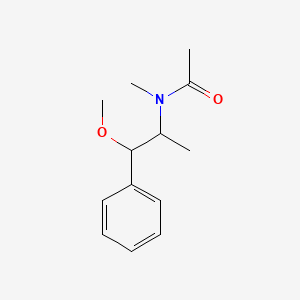
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
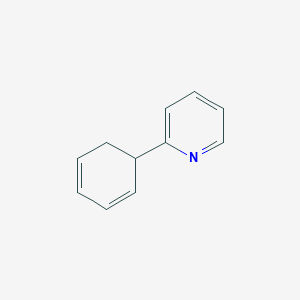
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
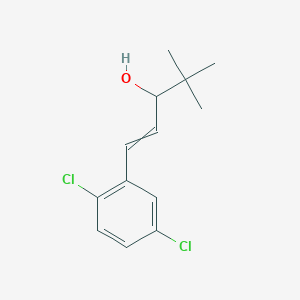

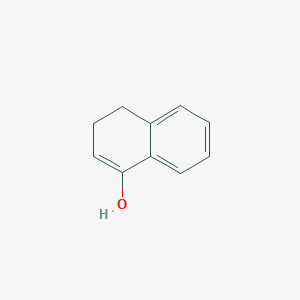
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
